![molecular formula C20H17FN2O5 B1202587 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 1,3-benzodioxol-5-ylmethyl ester](/img/structure/B1202587.png)
4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 1,3-benzodioxol-5-ylmethyl ester
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Overview
Description
4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 1,3-benzodioxol-5-ylmethyl ester is a member of benzodioxoles.
Scientific Research Applications
1. Biginelli Reaction Applications
The compound is used in the Biginelli reaction, a condensation reaction involving fluorinated 3-oxo esters and 1,3-diketones. This leads to the formation of 4-fluoroalkyl-4-hydroxy-2-oxo(thioxo)-6-phenyl-hexahydropyrimidine-5-carboxylates, which, upon dehydration under acidic conditions, yield 6-fluoroalkyl-2-oxo(thioxo)-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylates. These pyrimidine derivatives can be further reacted to produce fused heterocycles (Saloutin et al., 2000).
2. Synthesis of Pyrimidine Derivatives
The compound plays a role in synthesizing various pyrimidine derivatives. For instance, it is involved in the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, which are achieved from mixtures of methyl esters of aroylpyruvic acids, urea, and substituted benzaldehydes (Gein et al., 2009).
3. Antimicrobial and Anticancer Potential
Certain pyrimidine derivatives, synthesized using this compound, have shown promising antimicrobial and anticancer potential. Specifically, some derivatives have been found to exhibit significant activity against Escherichia coli and certain cancer cell lines (Sharma et al., 2012).
4. Anti-ulcer Activity
Derivatives of pyrimidine, synthesized from this compound, have been screened for anti-ulcer activity. These studies have revealed significant results, demonstrating the potential of these derivatives in treating ulcer-related conditions (Rana et al., 2011).
5. Supramolecular Aggregation Studies
The compound has also been used in studies focused on the structural modifications leading to changes in supramolecular aggregation. Such studies provide insights into the conformational features of thiazolo[3, 2-a]pyrimidines (Nagarajaiah & Begum, 2014).
6. Synthesis of Antihypertensive Agents
Derivatives synthesized from this compound have been tested for their antihypertensive activity, showing new results about the structure-activity relationship, which could contribute to the development of improved antihypertensive drugs (Rana et al., 2004).
7. Anti-inflammatory Activity
The compound is involved in synthesizing novel thiazolo[3,2-a]pyrimidines, which have been evaluated for their anti-inflammatory activities. These compounds have shown promising results in tests like the carrageenan hind paw edema test (Tozkoparan et al., 1998).
properties
Product Name |
4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid 1,3-benzodioxol-5-ylmethyl ester |
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Molecular Formula |
C20H17FN2O5 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H17FN2O5/c1-11-17(18(23-20(25)22-11)13-3-5-14(21)6-4-13)19(24)26-9-12-2-7-15-16(8-12)28-10-27-15/h2-8,18H,9-10H2,1H3,(H2,22,23,25) |
InChI Key |
QCGHTRAZOATGMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OCC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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